10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate
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Overview
Description
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate is a compound with the molecular formula C18H22N2OS·C4H4O4 and a molecular weight of 430.517 . This compound is a derivative of phenothiazine, a class of compounds known for their diverse pharmacological activities, including antipsychotic and antiemetic properties .
Preparation Methods
The synthesis of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves several steps. One common synthetic route includes the reaction of 3-dimethylamino-2-methylpropylamine with phenothiazine-5-oxide under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and a catalyst to facilitate the process . Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate involves its interaction with various molecular targets. The compound acts as an antagonist on dopaminergic receptors (D1, D2, D3, and D4), serotonergic receptors (5-HT1 and 5-HT2), histaminergic receptors (H1), and alpha-adrenergic receptors (alpha1 and alpha2) . These interactions result in its pharmacological effects, including antipsychotic and antiemetic properties .
Comparison with Similar Compounds
10-(3-Dimethylamino-2-methylpropyl)phenothiazine-5-oxide Maleate can be compared with other phenothiazine derivatives, such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used primarily as an antiemetic and antihistamine.
Acepromazine: Used in veterinary medicine as a sedative and antiemetic.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C22H26N2O5S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N,N,2-trimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine |
InChI |
InChI=1S/C18H22N2OS.C4H4O4/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)22(21)18-11-7-5-9-16(18)20;5-3(6)1-2-4(7)8/h4-11,14H,12-13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
NRPUQEVCMBSDIK-BTJKTKAUSA-N |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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